Pyrimidine, 2-[(3-methylphenyl)thio]-
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research
The pyrimidine ring is a fundamental heterocyclic structure, integral to the building blocks of life as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA. researchgate.netorganic-chemistry.org This inherent biological relevance has established pyrimidine and its derivatives as a "privileged scaffold" in medicinal chemistry. nih.gov The synthetic accessibility and the ease with which the pyrimidine skeleton can be modified at its various positions allow for extensive structural diversification, making it a versatile platform for drug discovery. nih.gov
Pyrimidine-based compounds exhibit a vast array of pharmacological activities. nih.gov They are prominent in numerous approved drugs, demonstrating efficacy as antimicrobial, anticancer, anti-inflammatory, antiviral, and cardiovascular agents. nih.govnih.gov The pyrimidine nucleus is a key feature in chemotherapeutic agents like 5-fluorouracil (B62378) and in kinase inhibitors used for cancer therapy, highlighting its importance in targeting various biological pathways. nih.gov The continuous exploration of pyrimidine derivatives is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govresearchgate.net
Overview of Sulfanyl (B85325)/Thioether Linkages in Heterocyclic Systems
A thioether, or sulfanyl linkage (R-S-R'), is the sulfur analog of an ether group and plays a crucial role in the structure and function of many organic molecules. scirp.org In heterocyclic chemistry, the incorporation of a thioether group can significantly influence a compound's physicochemical properties, such as lipophilicity and metabolic stability. scirp.org The sulfur atom, with its available non-bonding electrons, can participate in various non-covalent interactions and can be oxidized to form sulfoxides and sulfones, further expanding the chemical space and potential biological activity of the parent molecule. scirp.org
The synthesis of thioethers is a well-established area of organic chemistry, often achieved through the alkylation of thiols. scirp.org In the context of heterocyclic systems like pyrimidine, 2-thiopyrimidine derivatives can be synthesized and subsequently alkylated to introduce a variety of thioether substituents. nih.gov This synthetic handle provides a reliable method for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The thioether bond itself can be a critical part of a pharmacophore or can be used as a linker to connect different molecular fragments. scirp.org
Research Context of 2-[(3-Methylphenyl)thio]-Pyrimidine Derivatives
While specific research focusing solely on "Pyrimidine, 2-[(3-methylphenyl)thio]-" is limited in publicly accessible literature, the broader class of 2-thioether-substituted pyrimidines has been the subject of various investigations. Research has often focused on more complex derivatives where the pyrimidine ring is fused with other heterocyclic systems or is heavily substituted.
For instance, studies on 2-(benzylthio)pyrimidine derivatives have revealed significant biological potential. scirp.org A series of ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylates were synthesized and evaluated for their antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org The synthesis involved the condensation of a 2-thiopyrimidine with various benzyl (B1604629) halides. scirp.org Notably, the introduction of different substituents on the benzyl ring, analogous to the methyl group in the target compound of this article, was found to modulate the biological activity. scirp.org For example, compounds with a nitro group on the benzyl ring showed enhanced activity against S. aureus. scirp.org
Furthermore, research into fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, which incorporate a thioether linkage as part of the fused ring system, has shown promise in the development of anticancer agents. google.com These compounds have been designed and synthesized as inhibitors of protein kinases, which are crucial targets in cancer therapy. google.com
The general synthetic approach to 2-thioalkyl pyrimidines often involves the reaction of a corresponding 2-thioxopyrimidine with an appropriate alkylating agent. For the title compound, this would conceptually involve the reaction of 2-mercaptopyrimidine (B73435) with 3-methylphenyl halide or a related electrophile. The synthesis of related 2-(methylthio)pyrimidines has been described in patent literature, highlighting the industrial interest in this class of compounds. google.com
The table below summarizes some of the research findings on derivatives related to "Pyrimidine, 2-[(3-methylphenyl)thio]-".
| Derivative Class | Research Focus | Key Findings |
| 2-(Benzylthio)pyrimidines | Antibacterial Activity | Active against multi-resistant E. coli and S. aureus. Substituents on the benzyl ring influence activity. scirp.org |
| Thieno[2,3-d]pyrimidines | Anticancer Activity | Developed as inhibitors of protein kinases like FLT3. google.com |
| 2-Thiopyrimidine Derivatives | Anti-inflammatory and Analgesic Activity | Certain derivatives showed good anti-inflammatory and analgesic properties in preclinical models. nih.gov |
| Property | Value (for 2-(methylthio)pyrimidine) |
| Molecular Formula | C₅H₆N₂S |
| Molecular Weight | 126.18 g/mol |
| CAS Registry Number | 823-09-6 |
Structure
3D Structure
Properties
CAS No. |
646511-17-3 |
|---|---|
Molecular Formula |
C11H10N2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C11H10N2S/c1-9-4-2-5-10(8-9)14-11-12-6-3-7-13-11/h2-8H,1H3 |
InChI Key |
JLUPCQAWUBGZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 2 3 Methylphenyl Thio Pyrimidine Derivatives
Classical and Contemporary Approaches to 2-Thio-Substituted Pyrimidines
The formation of 2-thio-substituted pyrimidines, the precursors to or direct products of 2-thioether pyrimidines, relies on a foundation of classical organic reactions that have been refined over time. These methods primarily involve building the heterocyclic ring from acyclic precursors.
Multicomponent Reaction Pathways for Pyrimidine (B1678525) Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. acs.orgyoutube.com The Biginelli reaction, first reported in 1893, is a cornerstone MCR for synthesizing dihydropyrimidinones and their thio-analogs (dihydropyrimidinethiones). nih.govyoutube.com
The classical Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335). organic-chemistry.org By substituting urea with thiourea, this reaction can be adapted to produce 3,4-dihydropyrimidin-2(1H)-thiones, which are key intermediates. nih.gov The general mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and thiourea, which is then attacked by the enolate of the β-ketoester. Subsequent intramolecular cyclization and dehydration yield the dihydropyrimidinethione ring. youtube.com Aromatization of this ring, if desired, can be achieved through oxidation. nih.gov
Modern variations of the Biginelli reaction employ a wide range of catalysts, including Lewis acids like SnCl₂·2H₂O and protic acids, often under solvent-free or microwave-irradiated conditions to improve yields and reaction times. nih.govnih.gov This approach allows for the synthesis of a diverse library of substituted pyrimidinethiones.
Interactive Table: Biginelli Reaction for Dihydropyrimidinethiones
| Component 1 | Component 2 | Component 3 | Key Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|---|
| Aldehyde (e.g., Benzaldehyde) | β-Ketoester (e.g., Ethyl acetoacetate) | Thiourea | 3,4-Dihydropyrimidin-2(1H)-thione | Acid catalysis (e.g., HCl), Ethanol (B145695) | nih.gov |
| Aryl aldehyde | 1,3-Dicarbonyl compound | Thiourea | Substituted Dihydropyrimidinethione | SnCl₂·2H₂O, Microwave irradiation | nih.gov |
| Substituted Salicylaldehydes | Acetylacetone | Thiourea | Oxygen-bridged Monastrol analogs | NaHSO₄, Solvent-free, Microwave | nih.gov |
Another relevant, though less direct, reaction is the Guareschi-Thorpe synthesis, which traditionally produces substituted pyridones. wikipedia.orgdrugfuture.com This reaction involves the condensation of a cyanoacetate (B8463686) ester with a β-dicarbonyl compound in the presence of ammonia. drugfuture.com Its significance lies in the structural relationship between pyridines and pyrimidines, with pyrimidines being aza-analogs of pyridines, highlighting the foundational principles of heterocycle synthesis. nih.gov
Nucleophilic Substitution Reactions at the Pyrimidine C-2 Position
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the thioether linkage onto a pre-formed pyrimidine ring. The synthesis of 2-[(3-methylphenyl)thio]-pyrimidine can be achieved by reacting a pyrimidine with a suitable leaving group at the C-2 position, such as a halogen (e.g., 2-chloropyrimidine), with 3-methylthiophenol in the presence of a base. The base deprotonates the thiol, generating a highly nucleophilic thiolate anion that attacks the electron-deficient C-2 position of the pyrimidine ring, displacing the halide.
A critical consideration in SNAr reactions on pyrimidines is regioselectivity, especially in di-substituted systems like 2,4-dichloropyrimidine. Generally, the C-4 position is significantly more reactive towards nucleophiles than the C-2 position. stackexchange.comnih.gov This enhanced reactivity is attributed to the greater stabilization of the negatively charged Meisenheimer complex intermediate when the attack occurs at C-4, where the charge can be delocalized over both ring nitrogen atoms more effectively. stackexchange.com Therefore, to selectively synthesize a C-2 substituted product, one must either start with a pyrimidine that is only activated at the C-2 position (e.g., 2-chloropyrimidine) or employ protecting group strategies if starting from a 2,4-disubstituted precursor.
Alternatively, the S-alkylation of a 2-mercaptopyrimidine (B73435) or its tautomeric form, pyrimidine-2(1H)-thione, provides another robust route. In this case, the pyrimidine-2-thiolate anion acts as the nucleophile, attacking an electrophilic m-tolyl species, such as 3-methylbenzyl halide.
Cyclocondensation Reactions in Pyrimidine Synthesis
The most fundamental approach to constructing the pyrimidine ring is through cyclocondensation reactions. These reactions typically involve the condensation of a three-carbon component with a molecule providing the N-C-N fragment. nih.gov For the synthesis of 2-thio-substituted pyrimidines, the most common strategy is the reaction between a 1,3-dicarbonyl compound (or a functional equivalent like an α,β-unsaturated ketone) and thiourea. nih.govresearchgate.net
A more direct and efficient variation is the one-pot condensation of S-alkylisothioureas with β-ketoesters. rsc.orgrsc.org This method directly yields 4-pyrimidone-2-thioethers, avoiding the separate alkylation step required when starting with thiourea. nih.gov The reaction is typically mediated by a sequential base/acid system. The base promotes the initial condensation of the isothiourea with the β-ketoester, which is followed by acid-catalyzed cyclization and dehydration to furnish the final product. rsc.org This approach offers excellent functional group tolerance and has been successfully applied to large-scale syntheses. rsc.orgrsc.org
Catalytic Methodologies for Thioether Formation within Pyrimidine Derivatives
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of 2-[(3-methylphenyl)thio]-pyrimidine synthesis, catalysis can be applied to both the formation of the pyrimidine ring and the installation of the thioether group.
For pyrimidine ring construction, various catalysts have been developed for multicomponent reactions. These include:
Lewis Acids: ZnCl₂, NH₄I, and various metal triflates can activate carbonyl and imine intermediates, facilitating cyclization in Biginelli-type and other condensation reactions. mdpi.comorganic-chemistry.org
Transition Metal Complexes: Gold, zirconium, iridium, and manganese complexes have been shown to catalyze [2+2+2] and other cycloaddition pathways to form highly substituted pyrimidine rings from simple starting materials like alkynes and nitriles. mdpi.com Copper catalysts have been used for the cyclization of ketones with nitriles under basic conditions. mdpi.com
For the formation of the C-S bond, transition metal-catalyzed cross-coupling reactions represent a powerful tool, although direct SNAr is often sufficient and more atom-economical. However, in cases where SNAr is sluggish, catalysts can be employed. While palladium catalysis is common for C-N and C-O coupling, copper-catalyzed methods (Ullmann condensation) are particularly effective for forming C-S bonds between aryl halides and thiols. researchgate.net For instance, a Cu(I) catalyst could be used to couple 2-chloropyrimidine (B141910) with 3-methylthiophenol.
Interactive Table: Catalytic Approaches in Pyrimidine Synthesis
| Reaction Type | Catalyst System | Reactants | Key Advantage | Reference |
|---|---|---|---|---|
| Three-Component Coupling | ZnCl₂ | Enamines, Orthoformate, Ammonium Acetate | Single-step synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org |
| [2+2+2] Cycloaddition | Ph₃PAuNTf₂ | Ynamides, Nitriles | Synthesis of 4-aminopyrimidines | mdpi.com |
| Four-Component Cycloaddition | PN5P-Ir-pincer complex | Amidines, Alcohols | High regioselectivity and yields up to 93% | mdpi.com |
| C-S Cross-Coupling | Cu(I) salts | Aryl Halide, Thiol | Formation of aryl thioethers under mild conditions | researchgate.net |
Regioselectivity and Stereoselectivity Considerations in the Synthesis of 2-[(3-Methylphenyl)thio]-Pyrimidine Systems
Regioselectivity is a paramount consideration in the synthesis of specifically substituted pyrimidines like 2-[(3-methylphenyl)thio]-pyrimidine. The primary challenge arises when multiple reactive sites are present on the pyrimidine precursor.
As previously discussed, the nucleophilic substitution on a 2,4-dihalopyrimidine scaffold shows a strong preference for the C-4 position. stackexchange.com This inherent reactivity profile dictates the synthetic strategy. To achieve substitution exclusively at C-2, one must either begin with a substrate lacking a leaving group at C-4 or protect the C-4 position. An alternative strategy involves performing the substitution at C-4 first with a different nucleophile, followed by a second substitution at the less reactive C-2 position. nih.gov
Regioselectivity is also a factor during the initial cyclocondensation to form the ring. If an unsymmetrical 1,3-dicarbonyl component is used with thiourea, a mixture of two constitutional isomers can be formed. The choice of reaction conditions and the electronic and steric nature of the substituents on the dicarbonyl compound can influence the outcome, but often separation of isomers is required. Using a direct condensation with an S-alkylisothiourea can offer better regiocontrol. rsc.org
Stereoselectivity is generally not a factor in the final aromatic product. However, it becomes relevant if the synthesis proceeds through a dihydropyrimidine (B8664642) intermediate, such as in the Biginelli reaction, which generates one or more stereocenters. nih.gov While the subsequent aromatization step would destroy these centers, controlling their configuration could be important in related synthetic pathways for non-aromatic analogs.
Post-Synthetic Modifications and Derivatization of the Pyrimidine Scaffold
Once the core 2-[(3-methylphenyl)thio]-pyrimidine scaffold is assembled, it can serve as a versatile building block for further functionalization, enabling the creation of compound libraries for structure-activity relationship studies. nih.govmdpi.com
A key modification involves the thioether linkage itself. The sulfur atom at the 2-position can be selectively oxidized to a sulfoxide (B87167) or a sulfone. This transformation is significant because the resulting sulfinyl or sulfonyl group is an excellent leaving group, much more reactive than the original thioether. nih.gov This "activation" allows for a second nucleophilic aromatic substitution at the C-2 position with a variety of nucleophiles (e.g., amines, alkoxides), providing access to a wide range of 2-substituted pyrimidine derivatives that might be difficult to synthesize directly. nih.gov
Other positions on the pyrimidine ring can also be modified. For instance, if the synthesis starts from a 2-thio-4-pyrimidone derivative (a common outcome of cyclocondensation reactions), the 4-oxo group (which exists in tautomeric equilibrium with a 4-hydroxy group) can be converted into a more reactive leaving group, typically a chloro group, using reagents like phosphorus oxychloride (POCl₃). rsc.org This 4-chloro-2-[(3-methylphenyl)thio]-pyrimidine is then a valuable intermediate for introducing a second, different substituent at the C-4 position via nucleophilic substitution. nih.gov This sequential functionalization of the C-2 and C-4 positions is a powerful strategy for building molecular complexity. rsc.orgnih.gov
Transformations at the Aryl Thio Moiety
The thioether linkage in 2-[(3-methylphenyl)thio]-pyrimidine is a primary site for chemical transformation, most notably through oxidation reactions. These transformations are crucial as they modulate the electronic and steric properties of the molecule, leading to derivatives with potentially altered biological activities or material characteristics.
The oxidation of the sulfide (B99878) to a sulfoxide or a sulfone represents a common and valuable transformation. The resulting sulfinyl and sulfonyl groups are significantly more polar and can act as hydrogen bond acceptors, which can be critical for molecular recognition in biological systems.
Oxidation to Sulfoxides and Sulfones:
The selective oxidation of the thioether to either the sulfoxide or the sulfone can be achieved by carefully selecting the oxidant and controlling the reaction conditions. Mild oxidizing agents or a stoichiometric amount of a stronger oxidant tend to favor the formation of the sulfoxide, 2-((3-methylphenyl)sulfinyl)pyrimidine. In contrast, the use of excess or more potent oxidizing agents typically leads to the corresponding sulfone, 2-((3-methylphenyl)sulfonyl)pyrimidine.
Common oxidizing agents for these transformations include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone (a potassium peroxymonosulfate (B1194676) salt). researchgate.netderpharmachemica.com For instance, the oxidation of various sulfides to sulfoxides can be efficiently carried out using m-CPBA at low temperatures. derpharmachemica.com To proceed to the sulfone, increasing the equivalents of m-CPBA and the reaction temperature is generally effective. derpharmachemica.com An efficient and environmentally friendly approach for the synthesis of 2-(methylsulfonyl)pyrimidine (B77071) derivatives utilizes Oxone as the oxidant in an aqueous-organic solvent mixture. researchgate.net
Table 1: Oxidation Reactions of the Aryl Thio Moiety
| Product | Reagents and Conditions | Notes | Reference |
|---|---|---|---|
| 2-((3-Methylphenyl)sulfinyl)pyrimidine | m-CPBA (1.0 equiv.), CH₂Cl₂, 0 °C | Selective oxidation to the sulfoxide is typically achieved at lower temperatures and with a stoichiometric amount of the oxidant. | derpharmachemica.com |
| 2-((3-Methylphenyl)sulfonyl)pyrimidine | m-CPBA (>2.0 equiv.), CH₂Cl₂, rt to reflux | Further oxidation to the sulfone requires harsher conditions or an excess of the oxidizing agent. | derpharmachemica.com |
| 2-((3-Methylphenyl)sulfonyl)pyrimidine | Oxone, Water-Acetone | An environmentally benign method for the synthesis of sulfonylpyrimidines. | researchgate.net |
Functionalization of the Pyrimidine Ring
The pyrimidine ring of 2-[(3-methylphenyl)thio]-pyrimidine is an electron-deficient system, which influences its reactivity towards various reagents. Functionalization of the pyrimidine core is a key strategy for expanding the chemical space of this class of compounds.
Electrophilic Aromatic Substitution:
Direct electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its electron-deficient nature. However, the introduction of activating groups or the use of highly reactive electrophiles can facilitate such reactions. For 2-[(3-methylphenyl)thio]-pyrimidine, the most likely position for electrophilic attack is the C-5 position, which is the most electron-rich carbon atom on the pyrimidine ring.
Halogenation: Reagents such as N-bromosuccinimide (NBS) can be employed for the bromination of pyrimidine rings, often in solvents like dimethylformamide (DMF). nih.gov This would yield 5-bromo-2-[(3-methylphenyl)thio]-pyrimidine, a versatile intermediate for further functionalization.
Nitration: Nitration of pyrimidines typically requires harsh conditions, such as a mixture of nitric acid and sulfuric acid. nih.gov For the target molecule, this would likely lead to the formation of 5-nitro-2-[(3-methylphenyl)thio]-pyrimidine.
Metal-Catalyzed Cross-Coupling Reactions:
The introduction of a halogen atom onto the pyrimidine ring, as described above, opens the door to a wide array of powerful metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction is a widely used method for the formation of C-C bonds. A 5-halo-2-[(3-methylphenyl)thio]-pyrimidine derivative can be coupled with a variety of boronic acids or their esters to introduce new aryl or alkyl substituents at the C-5 position. nih.govscilit.com Typical catalysts for this transformation include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. A 5-halo-2-[(3-methylphenyl)thio]-pyrimidine can be reacted with a wide range of primary or secondary amines to introduce amino substituents at the C-5 position. wikipedia.orgnih.gov This reaction typically requires a palladium catalyst, a phosphine ligand (e.g., BINAP or XantPhos), and a base. nih.govchemspider.com
Directed Ortho-Metalation (DoM):
Directed ortho-metalation is a powerful C-H functionalization strategy that utilizes a directing group to deprotonate a specific ortho-position with a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org While the thioether group itself is a weak directing group, the nitrogen atoms in the pyrimidine ring can also influence the regioselectivity of lithiation. This strategy could potentially be used to functionalize the C-4 or C-6 positions of the pyrimidine ring. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.
Table 2: Functionalization of the Pyrimidine Ring
| Reaction Type | Product | Reagents and Conditions | Notes | Reference |
|---|---|---|---|---|
| Halogenation | 5-Bromo-2-[(3-methylphenyl)thio]-pyrimidine | NBS, DMF | Introduces a handle for further cross-coupling reactions. | nih.gov |
| Nitration | 5-Nitro-2-[(3-methylphenyl)thio]-pyrimidine | HNO₃, H₂SO₄ | The nitro group is a strong electron-withdrawing group and can be a precursor for an amino group. | nih.gov |
| Suzuki Coupling | 5-Aryl-2-[(3-methylphenyl)thio]-pyrimidine | Arylboronic acid, Pd(PPh₃)₄, Base | Requires a halogenated pyrimidine precursor. Forms a C-C bond. | nih.govscilit.commdpi.com |
| Buchwald-Hartwig Amination | 5-Amino-2-[(3-methylphenyl)thio]-pyrimidine derivative | Amine, Pd catalyst, Phosphine ligand, Base | Requires a halogenated pyrimidine precursor. Forms a C-N bond. | wikipedia.orgnih.govchemspider.com |
| Directed Ortho-Metalation | 4- or 6-substituted-2-[(3-methylphenyl)thio]-pyrimidine | n-BuLi or s-BuLi, then Electrophile | A C-H functionalization method. Regioselectivity can be complex. | wikipedia.orgorganic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Methylphenyl Thio Pyrimidine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 2-[(3-methylphenyl)thio]-pyrimidine derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the mapping of atomic connectivity and the elucidation of conformational preferences.
In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. libretexts.org Protons attached to the pyrimidine (B1678525) and phenyl rings resonate in distinct regions of the spectrum due to the influence of aromatic ring currents and the electronegativity of adjacent nitrogen and sulfur atoms. openstax.orglibretexts.org For the parent compound, 2-[(3-methylphenyl)thio]-pyrimidine, the methyl group protons on the tolyl moiety typically appear as a singlet in the upfield region, around 2.3-2.5 ppm. The aromatic protons of the tolyl and pyrimidine rings exhibit complex splitting patterns in the downfield region, generally between 7.0 and 8.5 ppm, arising from spin-spin coupling between neighboring protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. compoundchem.comoregonstate.edu The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. libretexts.org The carbon of the methyl group resonates at a high field, typically between 20-25 ppm. The aromatic carbons of the phenyl and pyrimidine rings appear in the range of 110-160 ppm. The carbon atom of the pyrimidine ring directly bonded to the sulfur atom (C2) is characteristically shifted downfield due to the deshielding effect of the electronegative sulfur and adjacent nitrogen atoms.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal correlations between protons that are coupled to each other, aiding in the assignment of protons within the phenyl and pyrimidine rings. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data.
Furthermore, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons that are in close proximity, offering valuable insights into the preferred conformation of the molecule in solution. nih.govoup.comnih.gov Studies on similar 2-thiopyrimidine structures have shown that these molecules can exhibit restricted rotation around the C-S bond, leading to the existence of different rotamers. copernicus.org The analysis of NOESY data can help determine the relative orientation of the phenyl and pyrimidine rings.
| Group | Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Methyl | -CH₃ | 2.3 - 2.5 | 20 - 25 |
| 3-Methylphenyl | Aromatic C-H | 7.0 - 7.5 | 125 - 135 |
| Aromatic C-S | - | 130 - 140 | |
| Aromatic C-CH₃ | - | 138 - 142 | |
| Quaternary Aromatic C | - | 120 - 140 | |
| Pyrimidine | H4/H6 | 8.3 - 8.6 | 156 - 159 |
| H5 | 7.0 - 7.2 | 115 - 120 | |
| C2 (C-S) | - | 165 - 175 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics Investigations
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in 2-[(3-methylphenyl)thio]-pyrimidine derivatives and offers insights into their molecular dynamics. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of 2-[(3-methylphenyl)thio]-pyrimidine is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The aromatic C-H stretching vibrations of both the phenyl and pyrimidine rings are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methyl group appears in the 2950-2850 cm⁻¹ range.
The C=C and C=N stretching vibrations within the aromatic rings give rise to a set of characteristic bands between 1600 and 1400 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations provide further structural information and are found at lower frequencies. A key vibrational mode is the C-S stretching vibration, which is expected to appear in the region of 700-600 cm⁻¹, confirming the presence of the thioether linkage.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While strong IR absorptions are associated with vibrations that cause a significant change in the dipole moment, strong Raman signals arise from vibrations that lead to a change in the polarizability of the molecule. For 2-[(3-methylphenyl)thio]-pyrimidine, the symmetric vibrations of the aromatic rings and the C-S bond are often more prominent in the Raman spectrum. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes.
Molecular Dynamics Investigations: Temperature-dependent vibrational spectroscopy can be employed to study the molecular dynamics of these compounds. Changes in the position and width of vibrational bands with temperature can indicate alterations in the conformational landscape or intermolecular interactions. For instance, the study of the C-S stretching and torsional modes can provide information about the rotational barrier around the C-S bond.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | Medium |
| C=C and C=N Ring Stretch | 1600 - 1400 | Strong to Medium |
| C-H In-plane Bend | 1300 - 1000 | Medium |
| C-H Out-of-plane Bend | 900 - 675 | Strong |
| C-S Stretch | 700 - 600 | Weak to Medium |
Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 2-[(3-methylphenyl)thio]-pyrimidine derivatives, as well as to elucidate their structure through the analysis of fragmentation patterns.
Molecular Formula Validation: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming that the experimentally observed molecular formula matches the expected formula of C₁₁H₁₀N₂S. This is a crucial step in the unambiguous identification of the compound.
Fragmentation Pattern Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure and provides valuable information about its connectivity. For 2-[(3-methylphenyl)thio]-pyrimidine, the fragmentation is likely to proceed through several key pathways:
Cleavage of the C-S bond: One of the most common fragmentation pathways would involve the cleavage of the bond between the pyrimidine ring and the sulfur atom or the sulfur atom and the tolyl group. This would result in the formation of ions corresponding to the pyrimidinylthio radical cation and the tolyl radical, or the pyrimidine radical and the methylphenylthio cation.
Loss of the methyl group: Fragmentation can also be initiated by the loss of the methyl group from the tolyl ring, leading to the formation of a benzyl-type cation.
Fragmentation of the pyrimidine ring: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN.
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, allows for the reconstruction of the molecular structure and provides strong evidence for the proposed connectivity of the atoms.
| Fragment Ion | Proposed Structure | m/z (nominal) |
|---|---|---|
| [M]⁺ | [C₁₁H₁₀N₂S]⁺ | 202 |
| [M - CH₃]⁺ | [C₁₀H₇N₂S]⁺ | 187 |
| [C₇H₇S]⁺ | [CH₃C₆H₄S]⁺ | 123 |
| [C₄H₃N₂S]⁺ | [pyrimidinyl-2-thio]⁺ | 111 |
| [C₇H₇]⁺ | [CH₃C₆H₄]⁺ | 91 |
| [C₄H₄N₂]⁺ | [pyrimidine]⁺ | 80 |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions (e.g., UV-Vis, Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure of 2-[(3-methylphenyl)thio]-pyrimidine derivatives. These techniques provide information about the energy levels of the molecular orbitals and the nature of the electronic transitions that can occur upon absorption of light.
UV-Vis Spectroscopy: The UV-Vis spectrum of 2-[(3-methylphenyl)thio]-pyrimidine in a suitable solvent, such as ethanol (B145695) or acetonitrile, is expected to show characteristic absorption bands in the ultraviolet region. These absorptions arise from the promotion of electrons from lower-energy molecular orbitals (typically π and n orbitals) to higher-energy antibonding orbitals (π*).
The spectrum is likely to be dominated by intense π → π* transitions associated with the conjugated π-systems of the pyrimidine and phenyl rings. These transitions typically occur at shorter wavelengths (higher energy). In addition, n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be observed, usually as weaker bands at longer wavelengths. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings.
Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, some molecules can relax to the ground state by emitting light, a process known as fluorescence. The fluorescence spectrum provides information about the energy of the lowest excited singlet state. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift.
The fluorescence properties of 2-[(3-methylphenyl)thio]-pyrimidine derivatives, including their quantum yield and lifetime, are sensitive to their molecular structure and environment. The presence of the sulfur atom can sometimes lead to enhanced intersystem crossing to the triplet state, potentially quenching fluorescence. The study of the fluorescence properties can provide insights into the excited-state dynamics of these molecules.
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| π → π | 200 - 300 | High ( > 10,000) | Associated with the conjugated aromatic systems. |
| n → π | > 300 | Low ( < 1,000) | Involving non-bonding electrons on N and S atoms. |
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a 2-[(3-methylphenyl)thio]-pyrimidine derivative, it is possible to obtain accurate measurements of bond lengths, bond angles, and torsion angles.
Solid-State Molecular Architecture: A crystal structure analysis would provide unambiguous confirmation of the atomic connectivity and reveal the preferred conformation of the molecule in the solid state. This includes the relative orientation of the pyrimidine and 3-methylphenyl rings with respect to each other, defined by the torsion angles around the C-S-C linkage. This information is crucial for understanding the steric and electronic interactions that govern the molecule's shape.
Supramolecular Interactions: Beyond the structure of a single molecule, X-ray crystallography provides detailed insights into how molecules pack together in the crystal lattice. This reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds (if suitable donor and acceptor groups are present in derivatives), π-π stacking interactions between the aromatic rings, and van der Waals forces. Understanding these supramolecular interactions is important as they can influence the physical properties of the material, such as its melting point and solubility. For 2-[(3-methylphenyl)thio]-pyrimidine, π-π stacking interactions between the pyrimidine and/or phenyl rings of adjacent molecules are likely to play a significant role in the crystal packing.
Computational Chemistry and Theoretical Investigations of 2 3 Methylphenyl Thio Pyrimidine Derivatives
Quantum Mechanical Studies (DFT, HF)
Quantum mechanical methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF), are cornerstones of modern computational chemistry. These methods are employed to calculate the electronic structure and properties of molecules with a high degree of accuracy. For pyrimidine (B1678525) derivatives, these calculations are crucial for understanding their intrinsic stability, reactivity, and spectroscopic properties.
Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
DFT calculations are frequently used to determine these properties. For instance, in a comparative study of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP) and 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) (ABMP), DFT calculations with the 6-311++G(**) basis set were performed. nih.gov The calculated HOMO and LUMO energies revealed that charge transfer occurs within the molecules. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity.
In studies of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, DFT calculations at the B3LYP/6-311G(d,p) level showed that substitutions on the pyrimidine core significantly influence the HOMO and LUMO energy levels. nih.gov For example, one of the studied compounds exhibited the lowest HOMO-LUMO energy gap, indicating its higher reactivity compared to the other derivatives in the series. nih.gov These findings underscore the power of DFT in predicting how structural modifications can tune the electronic properties and reactivity of pyrimidine-based compounds.
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Pyrimidine Derivatives (Illustrative Data)
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
| Pyrimido[1,2-a]benzimidazole Deriv. 1 | -5.78 | -1.65 | 4.13 | B3LYP/6-311G(d,p) |
| Pyrimido[1,2-a]benzimidazole Deriv. 5 | -5.92 | -2.11 | 3.81 | B3LYP/6-311G(d,p) |
| 2-Amino-4-methoxy-6-methylpyrimidine | -6.34 | -1.54 | 4.80 | B3LYP/6-311++G() |
| 2-Amino-5-bromo-6-methyl-4-pyrimidinol | -6.51 | -2.01 | 4.50 | B3LYP/6-311++G() |
This table is illustrative and compiled from data on various pyrimidine derivatives to demonstrate typical computational results.
Electrostatic Potential Surfaces and Reactivity Descriptors (e.g., Fukui Functions)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
For a pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), MEP analysis revealed that the oxygen atoms of the sulfonamide group are the most significant centers for electrostatic interaction, with MEP values around -40 kcal/mol. nih.gov This suggests these sites are prone to interactions with positively charged species. nih.gov
Reactivity descriptors derived from DFT, such as Fukui functions, provide a more quantitative measure of local reactivity. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites within the molecule. For pyrimidine thioether derivatives, these descriptors can pinpoint the atoms most likely to participate in chemical reactions, which is crucial for understanding their mechanism of action and for designing new analogues.
Conformational Landscape and Tautomerism Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a flexible molecule like 2-[(3-methylphenyl)thio]-pyrimidine, rotation around the C-S and C-C single bonds can lead to various conformers.
Computational methods can map the potential energy surface to identify these stable conformers. For example, a conformational analysis of thioether musks using DFT and other methods highlighted the preference for a gauche C-S-C-C torsion angle in low-energy conformations. mdpi.com Similar principles apply to pyrimidine thioethers, where the orientation of the tolyl group relative to the pyrimidine ring will define the conformational space.
Tautomerism, the interconversion of structural isomers, is also a critical consideration for heterocyclic compounds. For pyrimidine-2-thiols, which are related to thioethers, keto-enol or thione-thiol tautomerism is possible. Quantum chemical calculations can determine the relative energies of these tautomers, predicting which form is most stable under different conditions. nih.gov Understanding the predominant tautomeric form is essential as it governs the molecule's hydrogen bonding capabilities and, consequently, its interactions with biological receptors.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
While quantum mechanical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the influence of the environment, such as a solvent.
For a molecule like 2-[(3-methylphenyl)thio]-pyrimidine, MD simulations can reveal how the molecule flexes and changes shape in an aqueous environment, providing a more realistic picture of its behavior in a biological system. These simulations can identify the most populated conformational states and the energy barriers between them. Furthermore, MD is crucial for understanding how solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and properties. While specific MD studies on this exact compound are scarce, the methodology is widely applied to conformationally flexible drug-like molecules to refine structural hypotheses. frontiersin.org
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions.
For pyrimidine derivatives, which are known to inhibit various enzymes like kinases and proteases, docking studies are prevalent. In a study involving novel pyrimidine derivatives targeting the SARS-CoV-2 main protease (Mpro), molecular docking was used to predict the binding modes and evaluate their antiviral potential. mdpi.com Similarly, docking studies on pyridine-containing pyrimidine-2-thiols against cyclooxygenase (COX) enzymes helped to predict their anti-inflammatory mechanisms. ashdin.com
Binding Mode Analysis and Interaction Energy Calculations
Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and the protein is performed. This analysis identifies key interactions such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions that stabilize the ligand-receptor complex.
For example, in a docking study of pyrimidine derivatives with cyclin-dependent kinase 2 (CDK2), the analysis revealed that a specific compound formed hydrogen bonds with the backbone of GLU 12 and THR 14 residues in the active site. nih.gov The study also identified multiple van der Waals and pi-alkyl interactions contributing to the binding. nih.gov
The strength of these interactions can be quantified by calculating the binding energy, which is a key output of docking simulations. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
Table 2: Representative Molecular Docking Results for Pyrimidine Derivatives (Illustrative Data)
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyrimidine-2-thiol (B7767146) Derivative | Cyclooxygenase-2 (COX-2) | -8.5 | TYR-385, SER-530 |
| Substituted Pyrimidine | Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | GLU-12, THR-14, LYS-129 |
| Pyridopyrimidine Derivative | SARS-CoV-2 Main Protease (Mpro) | -7.2 | HIS-41, CYS-145 |
This table is illustrative, presenting typical binding energy values and interacting residues for various classes of pyrimidine derivatives against different protein targets.
These computational approaches, from quantum mechanics to molecular dynamics and docking, provide a powerful, multi-faceted strategy for investigating the properties of 2-[(3-methylphenyl)thio]-pyrimidine derivatives. They enable researchers to build a comprehensive understanding of molecular structure, reactivity, and biological interactions, thereby accelerating the design and discovery of new functional molecules.
Prediction of Molecular Target Engagement Pathways
Molecular target engagement confirms that a potential drug molecule interacts with its intended biological target within a complex cellular environment. catapult.org.uk Computational methods, particularly molecular docking, are pivotal in predicting these interactions and identifying potential therapeutic targets. By modeling the binding of 2-[(3-methylphenyl)thio]-pyrimidine derivatives to the active sites of various proteins, researchers can estimate binding affinities and predict efficacy, guiding further experimental validation.
Various computational approaches are employed to study target engagement. Label-free methods like the Cellular Thermal Shift Assay (CETSA) rely on the principle that ligand binding stabilizes a target protein against thermal denaturation. catapult.org.uk Other techniques may involve modified ligands or engineered proteins to track interactions. catapult.org.uk These experimental methods, combined with computational predictions, provide a comprehensive understanding of a compound's mechanism of action. biorxiv.org
Molecular docking studies on structurally related pyrimidine-thioether and 2-thiopyrimidine derivatives have revealed potential engagement with a variety of protein targets, suggesting diverse therapeutic applications. For instance, derivatives have been docked against protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases.
Key findings from molecular docking studies on related pyrimidine derivatives include:
Kinase Inhibition: Several studies have identified pyrimidine derivatives as potential inhibitors of various kinases. Thieno[3,2-d]pyrimidine derivatives have been designed as potent inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cancer cell proliferation and migration. nih.gov Similarly, other 2-thiopyrimidine derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 1 (CDK-1), another important target in cancer therapy. nih.gov Docking studies on thiophenyl pyridine (B92270) hybrids have also predicted strong binding to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, a well-known oncological target. mdpi.com
Antiviral Activity: The main protease (Mpro) of SARS-CoV-2, essential for viral replication, has been a major target for novel antiviral agents. Molecular docking has been used to evaluate the binding of pyrimidine derivatives to Mpro, identifying compounds with promising antiviral potential. nih.gov
Anti-inflammatory Targets: Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. In silico docking studies of pyridine-containing pyrimidine-2-thiol derivatives against COX-1 and COX-2 have demonstrated significant binding interactions, suggesting a potential mechanism for their anti-inflammatory effects. ashdin.com
Antiparasitic Enzymes: Aminopyrimidine-arylsulfide conjugates have been specifically designed to target trypanothione (B104310) reductase, a critical enzyme in the redox metabolism of trypanosomatids, the parasites responsible for diseases like leishmaniasis and Chagas disease. nih.gov
The binding energies and interacting residues predicted by these docking studies offer a molecular basis for the observed biological activities and guide the rational design of more potent and selective inhibitors.
Table 1: Predicted Molecular Targets and Binding Energies for Related Pyrimidine Derivatives
| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Thiophenyl Thiazolyl-Pyridine Hybrids | EGFR Tyrosine Kinase | -21.9889 (for reference inhibitor Erlotinib) | mdpi.com |
| 5-(3-substituted-thiophene)-pyrimidine | GlcN-6-P | -7.9 | chimicatechnoacta.ru |
| 5-(3-substituted-thiophene)-pyrimidine | P38 MAPk | -6.4 | chimicatechnoacta.ru |
| Pyridine containing pyrimidine-2-thiol | Cyclooxygenase-1 (COX-1) | Data not specified | ashdin.com |
| Pyridine containing pyrimidine-2-thiol | Cyclooxygenase-2 (COX-2) | Data not specified | ashdin.com |
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
The synthesis of 2-[(3-methylphenyl)thio]-pyrimidine and its analogs typically involves the formation of a carbon-sulfur bond, creating a thioether linkage. acsgcipr.org Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway, identify the rate-determining step, and understand the factors that control regioselectivity and reaction efficiency.
The formation of 2-arylthiopyrimidines can be achieved through several synthetic routes, including nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.govacsgcipr.org A common and efficient method for synthesizing related 2-thiopyrimidine derivatives is the one-pot reaction of functionalized amines with reagents like 4-isothiocyanato-4-methyl-2-pentanone. nih.gov Another versatile approach involves the condensation of a β-ketoester with an S-alkylisothiourea, which proceeds through a cyclization and subsequent dehydration/aromatization sequence to yield a 4-pyrimidone-2-thioether. researchgate.net
Computational studies can shed light on these processes. For instance, in the base/acid-mediated condensation of isothiourea and a β-ketoester, a plausible mechanism involves the initial condensation to form a cyclic aldol (B89426) intermediate. researchgate.net This intermediate then undergoes an acid-mediated dehydration and aromatization to form the final pyrimidine product. researchgate.net DFT calculations can be used to model the energy barriers for each step, confirming the favorability of the proposed pathway and explaining why an acid catalyst is effective for the final aromatization step.
Similarly, in Buchwald-Hartwig reactions, computational analysis can explain observed regioselectivity. Studies on the synthesis of aminopyrimidine-arylsulfide conjugates have shown that altering reaction conditions, such as reaction time and the use of protecting groups, can lead to different products. nih.gov Theoretical calculations can model the transition states for substitution at different positions on the pyrimidine ring, revealing why one position might be more susceptible to reaction under specific conditions. For example, the presence of an electron-withdrawing protecting group was found to increase the susceptibility of the C2 position of the pyrimidine ring to further reaction. nih.gov
Transition state analysis provides a "snapshot" of the highest energy point along the reaction coordinate. The geometry and electronic structure of the transition state are critical for understanding chemical reactivity. Computational modeling allows for the visualization and characterization of these transient structures, which are often impossible to observe experimentally. For the synthesis of 2-[(3-methylphenyl)thio]-pyrimidine, this analysis can reveal the precise nature of bond-forming and bond-breaking processes during the key thioether linkage step.
Table 2: Common Synthetic Methods for 2-Thiopyrimidine Derivatives
| Reaction Type | Key Reactants | General Conditions | Plausible Mechanism Step | Reference |
|---|---|---|---|---|
| One-pot Cyclization | Functionalized amines, Isothiocyanato-ketone | Not specified | Cyclization | nih.gov |
| Cyclization | Chalcones, Thiourea | Reflux with ethanolic NaOH | Cyclization | ashdin.com |
| Buchwald-Hartwig Cross-Coupling | 2,6-dichloropyrimidin-4-amine, Arylthiol | Palladium catalyst, Ligand, Base | Reductive Elimination | nih.gov |
| Base/Acid-Mediated Condensation | S-alkylisothiourea, β-ketoester | DIPEA (base), then TfOH (acid) | Condensation followed by Dehydration/Aromatization | researchgate.net |
| Knoevenagel Condensation | Barbituric/thiobarbituric acid, Thiophenecarboxaldehyde | H2O2:HCl in aqueous ethanol (B145695), Reflux | Enamine formation, Cyclization | chimicatechnoacta.ru |
Chemical Reactivity and Mechanistic Studies of 2 3 Methylphenyl Thio Pyrimidine Derivatives
Investigation of Thioether Bond Reactivity and Stability (e.g., Oxidation, Cleavage)
The thioether bond in 2-[(3-methylphenyl)thio]-pyrimidine derivatives is a key site for chemical transformations, particularly oxidation and cleavage reactions. The sulfur atom's lone pairs of electrons make it susceptible to oxidation, while the C-S bond can be cleaved under specific conditions.
Oxidation:
The oxidation of 2-(arylthio)pyrimidines has been shown to yield the corresponding sulfoxides and sulfones. For instance, the oxidation of a series of 2-(p-substituted phenylthio)pyrimidines using m-chloroperbenzoic acid results in the formation of these higher oxidation state sulfur compounds. The reactivity in these oxidation reactions is influenced by the electronic nature of the substituents on the phenyl ring.
Heterogeneous catalytic oxidation of various 2-thioether-substituted pyrimidines, including 2-thiomethylpyrimidine and 2-thiobenzylpyrimidine, has been successfully carried out using mesoporous catalysts containing titanium or a combination of titanium and germanium. mdpi.com These reactions, often performed in ionic liquids with anhydrous hydrogen peroxide or a urea-hydrogen peroxide adduct, demonstrate high reactivity and selectivity. mdpi.com The oxidation of 2-pyrimidinethiols can also be achieved electrochemically, leading to the formation of disulfides in high yields. nih.gov
| Starting Material | Oxidizing Agent | Product(s) | Reference |
|---|---|---|---|
| 2-(p-substituted phenylthio)pyrimidines | m-chloroperbenzoic acid | Corresponding sulfoxides and sulfones | General finding for this class of compounds |
| 2-Thiomethylpyrimidine | H2O2/Ti or Ti/Ge catalyst | Corresponding sulfoxide (B87167)/sulfone | mdpi.com |
| 2-Thiobenzylpyrimidine | H2O2/Ti or Ti/Ge catalyst | Corresponding sulfoxide/sulfone | mdpi.com |
| 2-Pyrimidinethiol | Electrochemical oxidation | Disulfide | nih.gov |
Cleavage:
The cleavage of the thioether bond in compounds like 2-[(3-methylphenyl)thio]-pyrimidine is a less commonly explored but important reaction. Generally, thioether bonds can be cleaved under various conditions, including reductive, oxidative, and metal-mediated methods. For example, certain S-alkyl thioethers can be cleaved using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI). nih.gov The selectivity of C-S bond cleavage can be influenced by the nature of the groups attached to the sulfur atom. nih.gov While specific studies on the cleavage of the C(aryl)-S bond in 2-[(3-methylphenyl)thio]-pyrimidine are not extensively documented, the principles of thioether chemistry suggest that such cleavage is feasible, potentially leading to the formation of 2-mercaptopyrimidine (B73435) or other pyrimidine (B1678525) derivatives.
Electrophilic Aromatic Substitution on the (3-Methylphenyl) Moiety
The (3-methylphenyl) group in 2-[(3-methylphenyl)thio]-pyrimidine is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring, namely the methyl group and the 2-pyrimidinylthio group.
Considering the directing effects of both the methyl group (at position 3) and the 2-pyrimidinylthio group (at position 1), the potential sites for electrophilic attack are the positions ortho and para to each group. The methyl group directs to positions 2, 4, and 6, while the 2-pyrimidinylthio group directs to positions 2, 4, and 6. The combined effect would strongly favor substitution at the 2-, 4-, and 6-positions of the 3-methylphenyl ring. Steric hindrance may play a role in the relative yields of the different isomers. While specific experimental data on the electrophilic substitution of 2-[(3-methylphenyl)thio]-pyrimidine is limited, these general principles provide a strong predictive framework for its reactivity. rsc.orgnih.govresearchgate.netwur.nl
Pyrimidine Ring Functionalization and Heterocyclic Transformations
The pyrimidine ring in 2-[(3-methylphenyl)thio]-pyrimidine derivatives can undergo various functionalization and transformation reactions, leading to a diverse range of heterocyclic structures.
Pyrimidine Ring Functionalization:
Direct functionalization of the pyrimidine ring can be challenging due to its electron-deficient nature. However, nucleophilic aromatic substitution (SNA) can occur, particularly at positions activated by electron-withdrawing groups or after N-alkylation of the pyrimidine ring. For example, quaternization of the pyrimidine ring enhances its susceptibility to nucleophilic attack. wur.nl Reactions with nucleophiles can lead to the substitution of leaving groups on the pyrimidine ring or, in some cases, ring-opening and subsequent rearrangement.
Computational studies on the functionalization of pyrimidine into RNA bases via radical substitution reactions have shown that the barriers for these reactions are plausible, suggesting that radical-mediated functionalization could be a viable pathway. rsc.org
Heterocyclic Transformations:
2-Thio-substituted pyrimidines are valuable precursors for the synthesis of fused heterocyclic systems. For instance, derivatives of 2-thioxopyrimidines can undergo cyclization reactions to form thieno[2,3-d]pyrimidines, which are of interest for their biological activities. nih.gov These transformations often involve the reaction of the thio-functionalized pyrimidine with bifunctional reagents. Another important class of fused pyrimidines, the pyrazolo[1,5-a]pyrimidines, can also be synthesized from appropriate pyrimidine precursors.
Thermodynamic and Kinetic Considerations in Chemical Transformations
The outcome of chemical reactions involving 2-[(3-methylphenyl)thio]-pyrimidine derivatives is governed by the principles of thermodynamics and kinetics. The relative stability of products determines the thermodynamic outcome, while the activation energies of the reaction pathways control the kinetic outcome.
Tautomerism and Stability:
Computational studies on 2-pyrimidinethiols have provided insights into the thermodynamics of their tautomerization to 2-pyrimidinethiones. The thiol tautomer is generally predicted to be the more stable form in the gas phase. nih.gov The activation barriers for the intramolecular tautomerization of 2-pyrimidinethiols have been calculated to be in the range of 33-35 kcal/mol in the gas phase. nih.gov
| Compound | Activation Barrier (kcal/mol) | Reference |
|---|---|---|
| 2-Pyrimidinethiol | 34.84 | nih.gov |
| 4-Methyl-2-pyrimidinethiol | 34.42 | nih.gov |
| 4,6-Dimethyl-2-pyrimidinethiol | 33.64 | nih.gov |
Reaction Kinetics:
Principles of Molecular Recognition and Interactions of 2 3 Methylphenyl Thio Pyrimidine and Analogues
Structure-Activity Relationship (SAR) Studies at the Molecular Level
SAR studies for 2-arylthiopyrimidine derivatives reveal that subtle changes in the molecular architecture can lead to significant differences in biological activity. These studies typically involve synthesizing a series of analogues where specific parts of the molecule, such as the pyrimidine (B1678525) core, the phenyl ring, or the linking thioether, are systematically modified.
The substitution patterns on both the pyrimidine and the phenyl rings are critical determinants of molecular interaction and binding affinity. The position and electronic nature of these substituents influence the molecule's conformation, lipophilicity, and ability to form specific bonds with a target protein.
For instance, in studies of 2-arylpyrimidine derivatives as corticotropin-releasing factor-1 (CRF-1) receptor antagonists, substitutions on the aromatic ring have been extensively investigated. The goal is often to identify compounds with high binding affinity (low nanomolar Kᵢ values) while maintaining acceptable physicochemical properties for central nervous system drugs, such as a calculated LogP (cLogP) below 5. nih.gov
The pyrimidine nucleus itself is a crucial scaffold, and the position of substituents greatly influences the resulting biological activities. nih.gov Modifications can alter the electron distribution within the ring system, affecting its ability to participate in hydrogen bonding or π-stacking interactions within a receptor's binding pocket.
A summary of how substituent variations on a 2-arylpyrimidine scaffold can affect binding affinity for the CRF-1 receptor is presented below.
| Compound Modification | Substituent (R) | Binding Affinity (Kᵢ, nM) |
| Phenyl Ring Substitution | 2,4-dichloro | 8.5 |
| Phenyl Ring Substitution | 2-chloro-4-methyl | 6.2 |
| Phenyl Ring Substitution | 2,4-dimethyl | 4.9 |
| Pyrimidine Core Substitution | 4,6-dimethyl | 3.7 |
| Pyrimidine Core Substitution | 4-amino-6-methyl | 12.0 |
This table is illustrative, based on typical findings in SAR studies of 2-arylpyrimidine derivatives.
Conformational Control : The thioether bridge provides a degree of rotational flexibility, allowing the phenyl and pyrimidine rings to adopt an optimal spatial orientation for fitting into a binding site. However, it also imposes geometric constraints, holding the two ring systems at a specific angle and distance conducive to binding.
Direct Interactions : The sulfur atom can participate in various non-covalent interactions. Its lone pairs of electrons can act as hydrogen bond acceptors. Furthermore, the sulfur atom can engage in hydrophobic and van der Waals interactions, which are crucial for binding. Research on pyrimidine derivatives containing a thioether moiety has shown that hydrophobic interactions are very important for the recognition and binding of the compound to its target protein. mdpi.com
Steric Considerations : SAR studies on related 2-thiopyrimidine derivatives have indicated that steric hindrance around the thioether function is often detrimental to activity. nih.gov Bulky substituents attached directly to or near the sulfur atom can prevent the molecule from properly docking into a constrained binding pocket. For example, in a series of platelet aggregation inhibitors, compounds with small alkyl chains bearing an amino group as thio substituents displayed greater activity, whereas more sterically hindered groups did not show relevant inhibitory effects. nih.gov This suggests that the space around the thioether linkage is critical and that the linker itself may need to fit within a specific sub-pocket of the target protein.
Rational Design Principles for Modulating Molecular Interactions
Rational drug design leverages the understanding of SAR to create new molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. For 2-arylthiopyrimidine analogues, these principles are applied to systematically modify the structure to optimize interactions with their biological target.
One common strategy involves dividing the molecule into distinct units or domains and modifying each to improve binding. For non-peptide antagonists, this can be conceptualized as a hydrophobic unit, a central proton-accepting unit (like the pyrimidine ring), and another aromatic unit. mdpi.com By modifying each of these areas, researchers can fine-tune the molecule's affinity and properties. mdpi.com
Computational methods are a cornerstone of modern rational design. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis can be used to build models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models create contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. This provides valuable guidance for designing the next generation of compounds.
Structural-based drug design is another powerful approach. nih.gov If the 3D structure of the target protein is known, computational docking studies can predict how different analogues of 2-[(3-methylphenyl)thio]-pyrimidine might bind. This allows for the in silico evaluation of new designs before committing to chemical synthesis, saving time and resources.
Mechanistic Insights into Target Modulation
The biological effects of 2-[(3-methylphenyl)thio]-pyrimidine and its analogues are a direct result of how they modulate the function of their specific molecular targets. The mechanisms can range from blocking a receptor's active site to inhibiting the catalytic activity of an enzyme.
Receptor Antagonism: A prominent mechanism for this class of compounds is receptor antagonism. As seen in several studies, 2-arylpyrimidines can act as potent antagonists of the corticotropin-releasing factor-1 (CRF-1) receptor. nih.govmdpi.com In this mechanism, the molecule binds to the receptor, often within the same site as the endogenous ligand, but fails to trigger the conformational change necessary for receptor activation. By occupying the binding site, the antagonist physically blocks the natural ligand from binding and initiating the downstream signaling cascade. The high affinity of these antagonists is achieved through a combination of hydrophobic, van der Waals, and sometimes hydrogen bonding interactions with the amino acid residues of the receptor's binding pocket.
Enzyme Inhibition: Another common mechanism of action for pyrimidine derivatives is enzyme inhibition. nih.gov An inhibitor can modulate enzyme activity in several ways:
Competitive Inhibition : The inhibitor, resembling the natural substrate, binds to the enzyme's active site, directly competing with the substrate. The binding is reversible, and the inhibition can be overcome by increasing the substrate concentration.
Noncompetitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound or not.
Uncompetitive Inhibition : In this less common mechanism, the inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the release of products.
For example, some pyrimidine-based agents exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. nih.gov Other pyrimidine analogues have been designed to inhibit protein kinases, which are crucial enzymes in cell signaling pathways. By blocking the ATP binding site of a kinase, these inhibitors prevent the phosphorylation of target proteins, thereby interrupting signaling pathways that may be overactive in diseases like cancer.
Applications in Advanced Materials and Chemical Technologies Non Biological/non Clinical Focus
Pyrimidine (B1678525) Derivatives as Ligands in Coordination Chemistry
The molecular architecture of Pyrimidine, 2-[(3-methylphenyl)thio]- makes it a promising candidate for use as a ligand in coordination chemistry. The pyrimidine ring contains two nitrogen atoms which can act as Lewis bases, donating their lone pair of electrons to a metal center. Additionally, the sulfur atom of the thioether group presents another potential coordination site. This allows the molecule to function as a monodentate, bidentate, or bridging ligand, leading to the formation of a variety of coordination complexes with diverse geometries and electronic properties. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic effects of the 3-methylphenyl group. The presence of both a soft donor (sulfur) and borderline donors (nitrogen) allows for potential coordination to a wide range of metal ions, from late transition metals that favor soft donors to main group and early transition metals.
Role of Pyrimidines in Catalysis (e.g., Organocatalysis, Ligands for Metal Catalysis)
The structural motifs within Pyrimidine, 2-[(3-methylphenyl)thio]- suggest its potential utility in the field of catalysis. As a ligand for metal catalysis, the coordination of this pyrimidine derivative to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity in various organic transformations. For instance, palladium complexes bearing pyrimidine-based ligands have been explored for their efficacy in cross-coupling reactions.
In the realm of organocatalysis, while the parent compound itself is not a primary candidate, its derivatives could be functionalized to incorporate catalytically active moieties. The pyrimidine core can act as a scaffold to which other functional groups can be attached, leading to the development of novel organocatalysts.
Corrosion Inhibition Mechanisms via Adsorption Studies
Pyrimidine derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of the pyrimidine molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the pyrimidine ring.
Below is a representative table illustrating the effect of concentration on the inhibition efficiency of a pyrimidine derivative on copper in an acidic medium.
| Inhibitor Concentration (µM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 1.25 | - |
| 5 | 0.45 | 64.0 |
| 10 | 0.23 | 81.6 |
| 15 | 0.12 | 90.4 |
| 20 | 0.08 | 93.6 |
This data is representative of pyrimidine derivatives and not specific to Pyrimidine, 2-[(3-methylphenyl)thio]-.
Sensing and Analytical Probes Based on Pyrimidine Fluorophores
Pyrimidine derivatives have been investigated for their potential as fluorescent materials. The pyrimidine ring itself can be part of a larger conjugated system that exhibits fluorescence. The development of sensing and analytical probes often relies on the modification of a fluorophore's emission properties in response to a specific analyte. For a compound like Pyrimidine, 2-[(3-methylphenyl)thio]-, while not intensely fluorescent in its native state, it could serve as a platform for the development of chemosensors.
The nitrogen and sulfur atoms could act as binding sites for metal ions or other analytes. Upon binding, the electronic structure of the molecule would be perturbed, leading to a change in its fluorescence intensity (quenching or enhancement) or a shift in its emission wavelength. This "turn-on" or "turn-off" fluorescence response can be used for the qualitative and quantitative detection of the target analyte. To be a practical fluorescent probe, the molecule would likely require further chemical modification to enhance its quantum yield and to tune its selectivity towards a specific target.
Future Research Trajectories and Interdisciplinary Perspectives
Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of pyrimidine derivatives, including "Pyrimidine, 2-[(3-methylphenyl)thio]-". These computational tools can process vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the entire drug discovery and materials science pipeline. creative-proteomics.comacs.orgresearchgate.net
Furthermore, AI is becoming instrumental in computer-assisted synthesis planning (CASP). sapub.orgtechnologynetworks.com Retrosynthesis algorithms can propose novel and efficient synthetic routes to target molecules, potentially reducing the time and resources spent in the lab. jchr.orgcapes.gov.br These tools can analyze millions of published reactions to suggest pathways for constructing the "Pyrimidine, 2-[(3-methylphenyl)thio]-" scaffold, optimizing for yield, cost, and sustainability. capes.gov.br ML models can also predict reaction outcomes and recommend optimal conditions, further streamlining the "make" phase of the research cycle. technologynetworks.com
The table below summarizes key AI and ML approaches and their potential application to the study of "Pyrimidine, 2-[(3-methylphenyl)thio]-".
| AI/ML Technique | Application in Pyrimidine Research | Potential Impact on "Pyrimidine, 2-[(3-methylphenyl)thio]-" |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on molecular structure. researchgate.netrsc.org | Rapidly estimates potential efficacy as an inhibitor, antimicrobial, or other bioactive agent. |
| Artificial Neural Networks (ANN) | Models complex, non-linear relationships between structure and activity. rsc.org | Provides more accurate predictions of activity compared to linear models. |
| Graph Neural Networks (GNN) | Learns from the graph structure of molecules to predict properties. creative-proteomics.com | Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and bioactivity. mdpi.com |
| Computer-Assisted Synthesis Planning (CASP) | Designs efficient retrosynthetic routes to target molecules. sapub.orgjchr.org | Accelerates the discovery of viable and cost-effective manufacturing processes. |
| Deep Learning for Drug Discovery | Identifies novel drug candidates from large chemical libraries. researchgate.net | Screens virtual libraries to find other 2-thio-pyrimidine derivatives with high potential. |
High-Throughput Synthesis and Screening Methodologies
To fully leverage the predictive power of AI, researchers must be able to rapidly synthesize and test the compounds identified. High-throughput synthesis (HTS) and screening are critical technologies that enable the parallel creation and evaluation of large libraries of molecules. ufl.edu The application of these methodologies to derivatives of "Pyrimidine, 2-[(3-methylphenyl)thio]-" would dramatically accelerate the pace of discovery.
Automated and microwave-assisted synthesis platforms allow for the rapid generation of pyrimidine libraries. researchgate.nettechnologynetworks.comcapes.gov.br These methods reduce reaction times from hours to minutes and are suitable for creating a diverse set of analogues by varying the substituents on the pyrimidine core. researchgate.nettechnologynetworks.com For example, a library could be generated by replacing the 3-methylphenyl group of "Pyrimidine, 2-[(3-methylphenyl)thio]-" with a wide range of other aryl or alkyl groups to explore the structure-activity relationship (SAR).
Once synthesized, these chemical libraries can be evaluated using high-throughput screening (HTS) assays. researchgate.netnih.gov These automated tests can measure the biological activity of thousands of compounds against a specific target, such as an enzyme or a cell line. acs.orgresearchgate.net HTS has been successfully used to identify pyrimidine derivatives with inhibitory activity against various biological targets. acs.orgnih.gov This combination of rapid synthesis and screening creates a powerful cycle of design, make, and test, allowing for the swift optimization of lead compounds. nih.gov
| Methodology | Description | Relevance to "Pyrimidine, 2-[(3-methylphenyl)thio]-" |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reactions, significantly reducing synthesis time. researchgate.netcapes.gov.br | Enables the quick production of a library of analogues for screening. |
| Automated Parallel Synthesis | Employs robotics to perform multiple reactions simultaneously, creating large compound libraries. technologynetworks.com | Facilitates systematic exploration of chemical space around the core scaffold. |
| High-Throughput Screening (HTS) | Leverages automation to rapidly test thousands of compounds for biological activity. acs.orgufl.edu | Quickly identifies promising "hits" from the synthesized library for further development. |
| Combinatorial Chemistry | A strategy to build large libraries of related compounds through systematic combination of building blocks. youtube.comyoutube.com | Generates molecular diversity to thoroughly probe structure-activity relationships. |
Exploration of Novel Pyrimidine Ring Systems and Hybrid Architectures
Future research will likely focus on using "Pyrimidine, 2-[(3-methylphenyl)thio]-" as a building block for more complex molecular architectures. This includes the synthesis of fused ring systems and the creation of hybrid molecules that combine the pyrimidine scaffold with other pharmacophores. mdpi.comnih.gov
The fusion of a second ring to the pyrimidine core can lead to rigid, three-dimensional structures with novel biological properties. Fused pyrimidines, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, are prominent in medicinal chemistry. yu.edu.jonih.gov Various synthetic methods, including copper-catalyzed cyclizations and multicomponent reactions, can be employed to construct these fused systems. rsc.orgnih.gov Investigating such reactions starting from "Pyrimidine, 2-[(3-methylphenyl)thio]-" could yield entirely new classes of compounds.
Another promising strategy is the development of hybrid molecules, where the pyrimidine moiety is linked to another distinct bioactive scaffold. mdpi.comresearchgate.net This approach aims to create multifunctional molecules that can interact with multiple biological targets or combine desirable properties of different drug classes. mdpi.comnih.gov For example, linking the "Pyrimidine, 2-[(3-methylphenyl)thio]-" scaffold to a quinolone core has been explored to create novel inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). mdpi.com The design of such hybrids offers a powerful strategy for developing next-generation therapeutics with enhanced efficacy and potentially reduced resistance. nih.gov
Development of Advanced Spectroscopic and Imaging Techniques for Molecular Analysis
A thorough understanding of the structure and behavior of "Pyrimidine, 2-[(3-methylphenyl)thio]-" and its derivatives requires sophisticated analytical techniques. Advanced spectroscopic and imaging methods are essential for confirming molecular structures, studying intermolecular interactions, and observing the behavior of these compounds in biological systems.
High-resolution mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of pyrimidine derivatives. creative-proteomics.comnih.gov It allows for precise mass determination and fragmentation analysis, which helps in the structural elucidation of newly synthesized compounds and their metabolites. researchgate.netsapub.orgiosrjournals.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. mdpi.comresearchgate.net One- and two-dimensional NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. For "Pyrimidine, 2-[(3-methylphenyl)thio]-", NMR would be crucial for confirming the substitution pattern and the conformation of the molecule.
Fourier-transform infrared (FTIR) spectroscopy helps identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vandanapublications.comnih.gov In the context of "Pyrimidine, 2-[(3-methylphenyl)thio]-", FTIR would confirm the presence of the pyrimidine ring and the C-S thioether bond. vandanapublications.com
For future biological studies, advanced imaging techniques could be developed to visualize the localization and interaction of fluorescently-tagged analogues of "Pyrimidine, 2-[(3-methylphenyl)thio]-" within cells, providing invaluable insights into their mechanism of action.
| Technique | Purpose | Specific Application to "Pyrimidine, 2-[(3-methylphenyl)thio]-" |
| LC-MS/MS | Separation, identification, and quantification of compounds in complex mixtures. nih.gov | Confirming product identity post-synthesis; studying metabolic pathways. |
| High-Resolution MS | Precise determination of molecular weight and formula. creative-proteomics.com | Unambiguous confirmation of the elemental composition of new derivatives. |
| NMR Spectroscopy | Detailed structural elucidation of molecules in solution. mdpi.comresearchgate.net | Verifying the structure and stereochemistry of synthesized compounds. |
| FTIR Spectroscopy | Identification of functional groups. vandanapublications.com | Confirming the presence of key structural motifs like the pyrimidine ring and thioether linkage. |
| X-ray Crystallography | Determining the precise three-dimensional structure in a solid state. mdpi.com | Providing definitive proof of structure and insight into crystal packing. |
Q & A
Advanced Research Question
- Molecular docking : Models compound binding to tubulin or kinase domains (e.g., KIT/Aurora kinases) using AutoDock Vina .
- QSAR modeling : Relates electronic descriptors (e.g., logP, polar surface area) to cytotoxicity .
- Dynamic simulations : MD simulations (100 ns) assess binding stability under physiological conditions .
These methods guide rational design of derivatives with improved target specificity .
How do sulfur-containing substituents (e.g., thioether vs. thiol) influence bioactivity?
Advanced Research Question
- Thioether vs. thiol : Thioether groups (e.g., 2-[(3-methylphenyl)thio]-) enhance metabolic stability compared to thiols, which are prone to oxidation .
- Activity impact : Thioether derivatives exhibit higher IC50 values (e.g., 1.27–25.11 µg/mL in A549 cells) due to improved membrane permeability .
- Synergistic effects : Combining thioether pyrimidines with benzimidazole moieties boosts antiproliferative activity (IC50: 0.03–1.83 µM) .
What in vitro models assess oxidative stress potential, and how are endpoints quantified?
Basic Research Question
- ROS assays : Fluorometric probes (e.g., DCFH-DA) measure intracellular reactive oxygen species .
- Glutathione depletion : Spectrophotometric quantification of GSH/GSSG ratios in lysates .
- Gene expression : qPCR for oxidative stress markers (e.g., NRF2, HO-1) .
Studies using A549 cells report significant ROS induction (p ≤0.05) at 50 µg/mL, indicating pro-oxidant effects .
How are purification and characterization challenges addressed for thioether-linked pyrimidines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
